2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-PYRIDINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom, two methyl groups, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-PYRIDINYL)ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-iodo-3,5-dimethyl-1H-pyrazole can be prepared by reacting 4-iodo-3,5-dimethyl-1,3-diketone with hydrazine under acidic conditions.
Acylation Reaction: The pyrazole derivative is then subjected to an acylation reaction with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. This step results in the formation of the desired compound, 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-PYRIDINYL)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-PYRIDINYL)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-PYRIDINYL)ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-PYRIDINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-PYRIDINYL)ACETAMIDE
- 2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-PYRIDINYL)ACETAMIDE
- 2-(4-FLUORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-PYRIDINYL)ACETAMIDE
Uniqueness
The uniqueness of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-PYRIDINYL)ACETAMIDE lies in the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for various applications.
Properties
Molecular Formula |
C12H13IN4O |
---|---|
Molecular Weight |
356.16 g/mol |
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C12H13IN4O/c1-8-12(13)9(2)17(16-8)7-11(18)15-10-5-3-4-6-14-10/h3-6H,7H2,1-2H3,(H,14,15,18) |
InChI Key |
ZLVXGQKALDFMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)I |
Origin of Product |
United States |
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